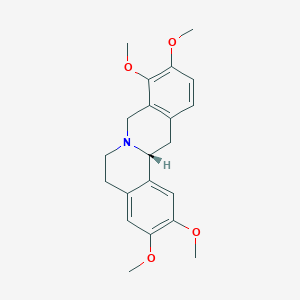

D-Tetrahydropalmatine

描述

This compound has been reported in Corydalis solida, Stephania lincangensis, and other organisms with data available.

属性

IUPAC Name |

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359548 | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-14-7 | |

| Record name | Tetrahydropalmatine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPALMATINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of D-Tetrahydropalmatine from Corydalis: A Technical Guide

An in-depth exploration of the historical discovery, modern isolation techniques, and analytical characterization of D-Tetrahydropalmatine, a pharmacologically significant isoquinoline (B145761) alkaloid derived from the genus Corydalis.

Introduction

This compound (D-THP) is a naturally occurring isoquinoline alkaloid found in various plant species, most notably within the genus Corydalis, a cornerstone of traditional Chinese medicine.[1][2] This compound, along with its levorotatory enantiomer, has garnered significant attention from the scientific community for its diverse pharmacological activities, including analgesic, sedative, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Corydalis, offering detailed experimental protocols, quantitative data, and visual representations of key processes for researchers, scientists, and drug development professionals.

Historically, the parent compound, Tetrahydropalmatine, was first isolated in 1940 by Vietnamese scientist Sang Dinh Bui from the root of Stephania rotunda, who named it rotundin.[2] Subsequent research between 1950 and 1952 by Indian scientists led to the extraction of an alkaloid named hyndanrine from Stephania glabra. It was not until 1965 that the structures of rotundine (B192287) and hyndarin were confirmed to be identical to tetrahydropalmatine.[2] Today, Corydalis species, such as Corydalis yanhusuo, are recognized as a primary source of this and other related alkaloids.[1][4]

Experimental Protocols: Isolation and Purification of this compound from Corydalis yanhusuo

The following protocols provide a detailed methodology for the extraction, separation, and purification of this compound from the dried tubers of Corydalis yanhusuo.

Extraction of Total Alkaloids

This initial step aims to extract the crude mixture of alkaloids from the plant material.

Methodology:

-

Preparation of Plant Material: The dried tubers of Corydalis yanhusuo are pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction:

-

The powdered plant material is subjected to reflux extraction with 70% ethanol (B145695) at a liquid-to-solid ratio of 20:1 (v/w).[5]

-

To enhance the extraction of alkaloids, the pH of the ethanol solution is adjusted to 10 with diluted ammonia.[5]

-

The mixture is heated and refluxed for 60 minutes. This process is repeated twice to ensure maximum extraction efficiency.[5]

-

-

Concentration: The combined ethanolic extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Purification of Total Alkaloids using Macroporous Resin Chromatography

This step separates the alkaloids from other plant constituents.

Methodology:

-

Resin Selection and Preparation: NKA-9 macroporous adsorption resin is selected for its efficacy in separating Corydalis alkaloids.[5] The resin is packed into a column and pre-conditioned.

-

Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the prepared resin column.

-

Washing: The column is washed with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[5]

-

Elution: The total alkaloids are eluted from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[5] The eluate containing the total alkaloids is collected.

Isolation of this compound using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step isolates this compound from the mixture of total alkaloids.

Methodology:

-

System: A two-dimensional preparative high-performance liquid chromatography (2D-Prep-HPLC) system is employed for efficient separation.[6]

-

First Dimension (pH 3.5):

-

The total alkaloid fraction is subjected to preparative HPLC on a C18 column.

-

The mobile phase consists of a gradient of acetonitrile (B52724) and water with 0.1% formic acid (pH 3.5).[7]

-

Fractions are collected based on UV detection.

-

-

Second Dimension (pH 10.0):

-

Fractions from the first dimension containing this compound are further purified on the same C18 column.

-

The mobile phase is adjusted to pH 10.0.[6]

-

Pure this compound is collected, and the solvent is evaporated to yield the purified compound.

-

Quantitative Data

The following tables summarize key quantitative data related to the extraction and analysis of this compound.

| Parameter | Value | Reference |

| Total Alkaloid Content in Purified Extract | >50% | [5] |

| (+)-Corydaline | 3.55% | [5] |

| Tetrahydropalmatine | 3.13% | [5] |

| Coptisine | 2.79% | [5] |

| Palmatine hydrochloride | 2.24% | [5] |

| Dehydrocorydaline | 13.11% | [5] |

| (R)-(+)-Corypalmine | 2.37% | [5] |

| Protopine | 2.71% | [5] |

| Glaucine | 14.03% | [5] |

Table 1: Composition of Alkaloids in a Purified Extract from Corydalis yanhusuo

| Parameter | Condition | Reference |

| Column | Dikma kromasil C18 (250×4.6 mm, 5 µm) | [8] |

| Mobile Phase | Acetonitrile-0.2% glacial acetic acid (pH 6.0 with triethylamine) | [8] |

| Gradient | 15-50% B (0-50 min), 50-80% B (50-70 min), 80% B (70-75 min) | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Column Temperature | 30°C | [8] |

| Detection Wavelength | 280 nm | [8] |

Table 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tetrahydropalmatine

| Property | Value | Reference |

| Molecular Formula | C21H25NO4 | [9] |

| Molecular Weight | 355.4 g/mol | [9] |

| Monoisotopic Mass | 355.17835828 Da | [10] |

Table 3: Physicochemical Properties of this compound

Visualizing the Process and Mechanism

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathway

Caption: D-THP as a dopamine receptor antagonist.

Conclusion

The discovery and isolation of this compound from Corydalis species represent a significant contribution to the field of natural product chemistry and pharmacology. The methodologies outlined in this guide, from traditional solvent extraction to modern chromatographic techniques, provide a robust framework for obtaining this valuable alkaloid. The antagonistic action of this compound on dopamine D1 and D2 receptors underscores its therapeutic potential and provides a clear direction for future research and drug development endeavors.[2][11] The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, facilitating further exploration of this promising natural compound.

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 3. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]

- 5. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tetrahydropalmatine, (+)- | C21H25NO4 | CID 969488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of D-Tetrahydropalmatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (D-THP), a protoberberine isoquinoline (B145761) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including analgesic, sedative, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of D-THP, detailing the plant species in which it is most abundantly found. Furthermore, it elucidates the biosynthetic pathway of this complex molecule, outlining the precursor molecules and key enzymatic transformations. This document also includes detailed experimental protocols for the extraction, isolation, and quantification of D-THP from its natural sources, providing researchers with practical methodologies for their work. All quantitative data is summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Papaveraceae and Menispermaceae families.[1] It has also been reported in species within the Berberidaceae family.[1] The primary genera known to contain significant amounts of D-THP are Corydalis and Stephania.[2][3]

The tubers and rhizomes of these plants are the primary plant parts used for the extraction of D-THP.[4][5] The concentration of D-THP can vary depending on the species, geographical location, and harvesting time.

Table 1: Prominent Plant Sources of this compound and Reported Yields

| Family | Genus | Species | Common Name(s) | Plant Part(s) Used | Reported Yield/Content of Tetrahydropalmatine |

| Papaveraceae | Corydalis | yanhusuo | Yan Hu Suo, Corydalis Rhizome | Tuber | 1.324 mg/g (supercritical fluid extraction); 3.13% (in a purified extract)[6][7] |

| ternata | Rhizome | Contains Tetrahydropalmatine[1] | |||

| solida | Contains Tetrahydropalmatine[8] | ||||

| Menispermaceae | Stephania | rotunda | Koma pich | Tuber | 1.2–1.5%[3] |

| epigaea | Radix stephaniae epigaeae | Active ingredient is Tetrahydropalmatine[1] | |||

| yunnanensis | Yunnan Di Bu Rong | Contains Tetrahydropalmatine[1] | |||

| venosa | Sa-Bu-Leud | Contains Tetrahydropalmatine[1] | |||

| glabra | Root | Contains Tetrahydropalmatine[3] | |||

| pierrei | Tuber | Contains Tetrahydropalmatine[5] | |||

| Berberidaceae | Phellodendron | chinense | Phellodendri Chinensis Cortex | Cortex | Contains Tetrahydropalmatine[1] |

Biosynthesis of this compound

This compound is a benzylisoquinoline alkaloid (BIA), and its biosynthesis follows the general pathway for this class of compounds, originating from the amino acid L-tyrosine.[4][9] The pathway involves a series of complex enzymatic reactions to construct the characteristic tetracyclic protoberberine core.

The biosynthesis begins with the conversion of L-tyrosine to (S)-norcoclaurine. Two molecules of L-tyrosine are utilized, one forming the isoquinoline portion and the other the benzyl (B1604629) portion of the molecule.[1] (S)-Norcoclaurine then undergoes a series of methylation and hydroxylation reactions to form the key intermediate (S)-reticuline.

From (S)-reticuline, the pathway to protoberberine alkaloids diverges. A key enzyme, the berberine (B55584) bridge enzyme (BBE) , catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.[4][9] (S)-Scoulerine is a central precursor to a wide array of protoberberine alkaloids, including this compound.

The final steps in the biosynthesis of this compound involve a series of O-methylation reactions catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[10] While the exact sequence and specific enzymes for this compound are still under investigation in some species, recent transcriptomic analyses in Corydalis yanhusuo have identified candidate genes for the O-methyltransferases (CoOMTs) responsible for these final modifications.[10] The proposed final steps involve the methylation of the hydroxyl groups on the (S)-scoulerine core to yield tetrahydropalmatine.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound

Several methods can be employed for the extraction of D-THP from plant materials. Ultrasonic-assisted extraction (UAE) is a modern and efficient technique that offers high extraction yields in a shorter time compared to conventional methods.[11][12]

3.1.1. Ultrasonic-Assisted Extraction (UAE) Protocol

This protocol is based on optimized conditions for the extraction of THP from Stephania rotunda tubers.[12]

Materials and Equipment:

-

Dried and powdered plant material (e.g., Stephania rotunda tubers)

-

Extraction solvent: 90% Lactic Acid

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Filter membranes (0.45 µm)

Procedure:

-

Weigh 200 mg of the dried, powdered plant material and place it in a centrifuge tube.

-

Add 8 mL of 90% lactic acid to achieve a solvent-to-material ratio of 40 mL/g.

-

Vortex the mixture to ensure thorough wetting of the plant material.

-

Place the centrifuge tube in an ultrasonic bath set at 65 °C for 10 minutes.

-

After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the solid residue.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm membrane prior to HPLC analysis.

Table 2: Comparison of Extraction Solvents for this compound from Stephania rotunda

| Solvent | Extraction Yield (mg/g) |

| 50% Methanol | 18.06 |

| 90% Lactic Acid (optimized) | >18.06 (implied higher yield after optimization) |

| 50% Ethanol | ~17.5 |

| Water | ~2.5 |

| Data adapted from an initial screening in a study on S. rotunda.[11] |

Isolation and Purification of this compound

For the isolation of pure D-THP from the crude extract, chromatographic techniques are employed. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the preparative isolation of alkaloids.[13]

3.2.1. High-Speed Counter-Current Chromatography (HSCCC) Protocol (General)

Materials and Equipment:

-

Crude plant extract containing D-THP

-

HSCCC instrument

-

Two-phase solvent system (e.g., chloroform/methanol/0.3 M hydrochloric acid)

-

Fraction collector

-

HPLC for purity analysis

Procedure:

-

Prepare the two-phase solvent system and thoroughly equilibrate it in a separatory funnel.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve a known amount of the crude extract (e.g., 500 mg) in a small volume of the solvent system.

-

Inject the sample into the HSCCC system.

-

Pump the mobile phase through the column at a specific flow rate.

-

Collect fractions of the eluent using a fraction collector.

-

Analyze the collected fractions by HPLC to identify those containing D-THP.

-

Pool the fractions containing pure D-THP and evaporate the solvent to obtain the isolated compound.

-

Confirm the purity of the isolated D-THP using HPLC and its identity using spectroscopic methods like NMR and MS.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a robust and widely used method for the quantification of D-THP in plant extracts and biological samples.[11][14]

3.3.1. HPLC-PDA Quantification Protocol

This protocol is a representative method for the quantification of D-THP.

Materials and Equipment:

-

HPLC system with a PDA detector

-

Reversed-phase C18 column (e.g., Waters Symmetry® C18, 150 mm x 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile, Methanol, and 10 mM Ammonium Phosphate (pH = 3) in a ratio of 10:30:60 (v/v/v)

-

This compound analytical standard

-

Filtered plant extract or sample solution

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Equilibrate the C18 column with the mobile phase at a flow rate of 0.8 mL/min.

-

Prepare a series of standard solutions of D-THP of known concentrations to construct a calibration curve.

-

Inject a fixed volume (e.g., 10 µL) of each standard solution and the sample extract into the HPLC system.

-

Monitor the eluent at an excitation wavelength of 230 nm and an emission wavelength of 315 nm.[14]

-

Identify the D-THP peak in the chromatograms based on the retention time of the standard.

-

Quantify the amount of D-THP in the sample by comparing its peak area with the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound, a pharmacologically significant isoquinoline alkaloid. The primary plant sources are found within the Corydalis and Stephania genera. The biosynthetic pathway, originating from L-tyrosine, proceeds through key intermediates such as (S)-reticuline and (S)-scoulerine, with the final steps catalyzed by O-methyltransferases. The provided experimental protocols for extraction, isolation, and quantification offer practical guidance for researchers in this field. The continued study of D-THP's natural production and biosynthesis is crucial for ensuring a sustainable supply for future pharmaceutical development and for enabling metabolic engineering approaches to enhance its production.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Stephapierrines A–H, new tetrahydroprotoberberine and aporphine alkaloids from the tubers of Stephania pierrei Diels and their anti-cholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Tetrahydropalmatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (D-THP) is a protoberberine isoquinoline (B145761) alkaloid with significant pharmacological interest, primarily due to its interaction with the central nervous system. As a stereoisomer of the more extensively studied L-Tetrahydropalmatine (L-THP), understanding the precise chemical structure and stereochemistry of D-THP is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and ensuring stereospecific synthesis and analysis. This technical guide provides a comprehensive overview of the chemical identity, stereochemical properties, and key experimental methodologies used to characterize this compound. It further details its interaction with dopamine (B1211576) receptor signaling pathways, presenting quantitative data in a structured format and visualizing complex biological and experimental workflows.

Chemical Structure and Identity

This compound is a tetracyclic isoquinoline alkaloid. Its core structure consists of a dibenzo[a,g]quinolizine ring system with four methoxy (B1213986) functional groups.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (13aR)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine[1] |

| Molecular Formula | C₂₁H₂₅NO₄[1] |

| Canonical SMILES | COC1=CC2=C(C=C1OC)CCN3CC4=C(C=C(C=C4C[C@H]3C2)OC)OC |

| Molecular Weight | 355.43 g/mol [1] |

| CAS Number | 3520-14-7[1] |

Stereochemistry

The stereochemistry of tetrahydropalmatine (B600727) is defined by the chiral center at the C-13a position of the dibenzo[a,g]quinolizine ring. This gives rise to two enantiomers: this compound ((+)-tetrahydropalmatine or (R)-tetrahydropalmatine) and L-Tetrahydropalmatine ((-)-tetrahydropalmatine or (S)-tetrahydropalmatine). The racemic mixture is referred to as DL-tetrahydropalmatine. The absolute configuration of this compound is (R).

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid |

| logP (Octanol/Water) | 1.42[2] |

| Solubility | Sparingly soluble in water; soluble in chloroform, benzene, ether, and hot ethanol.[1] |

Experimental Protocols for Stereochemical Determination

The elucidation and confirmation of the stereochemistry of this compound rely on several key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating and quantifying the enantiomers of tetrahydropalmatine.

Protocol for Enantiomeric Separation of Tetrahydropalmatine:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective. Commonly used columns include those with cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. A common starting mobile phase composition is 90:10 (v/v) n-hexane:isopropanol.

-

Additive: A small percentage of an amine modifier, such as diethylamine (B46881) (DEA), is often added to the mobile phase (e.g., 0.1% v/v) to improve peak shape and resolution for basic compounds like tetrahydropalmatine.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of chiral molecules, including alkaloids. While standard 1D ¹H and ¹³C NMR can provide the overall structure, advanced 2D NMR techniques and the use of chiral derivatizing agents are necessary for stereochemical assignment.

Protocol for Stereochemical Determination using NMR:

-

High-Resolution Spectra Acquisition: Obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃).

-

Structural Elucidation: Use the correlation signals in the 2D spectra to confirm the connectivity of the molecule.

-

Relative Stereochemistry Determination: Analyze the Nuclear Overhauser Effect (NOE) correlations from NOESY or ROESY spectra. The spatial proximity of protons, as indicated by NOE cross-peaks, can reveal the relative orientation of substituents at the chiral center.

-

Absolute Stereochemistry Determination (Mosher's Method):

-

React the chiral amine functionality of the tetrahydropalmatine enantiomer with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric amides.

-

Acquire ¹H NMR spectra for both diastereomers.

-

Analyze the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center. The anisotropic effect of the phenyl group in the Mosher's reagent will cause predictable upfield or downfield shifts depending on the absolute configuration of the original amine, allowing for its assignment.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule.

Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. The diffracted X-rays are collected by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are determined by solving the phase problem. The initial structural model is then refined against the experimental data to obtain the final, high-resolution three-dimensional structure.

-

Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal (the Flack parameter).

Interaction with Dopamine Receptor Signaling Pathways

This compound's pharmacological effects are primarily attributed to its role as a dopamine receptor antagonist, with a preferential affinity for the D1 receptor.[1] In contrast, L-Tetrahydropalmatine is known to be an antagonist at D1, D2, and D3 dopamine receptors.[3] This differential receptor affinity is a key determinant of their distinct pharmacological profiles.

Table 3: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Tetrahydropalmatine Enantiomers

| Receptor Subtype | This compound (Ki, nM) | L-Tetrahydropalmatine (Ki, nM) |

| Dopamine D1 | High Affinity (Specific values not consistently reported) | 166 |

| Dopamine D2 | Lower Affinity (Specific values not consistently reported) | 1400 (1.4 µM) |

| Dopamine D3 | Low Affinity (Specific values not consistently reported) | 3300 (3.3 µM) |

| Note: Ki values can vary between studies depending on the experimental conditions. The values for L-THP are from a single study for comparative purposes. |

The antagonism of dopamine receptors by this compound initiates a cascade of intracellular signaling events.

References

D-Tetrahydropalmatine mechanism of action on dopamine receptors

An In-Depth Technical Guide to the Mechanism of Action of d-Tetrahydropalmatine on Dopamine (B1211576) Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (d-THP), an isoquinoline (B145761) alkaloid, has garnered interest for its potential pharmacological activities. Its interaction with the dopaminergic system is of particular importance for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of d-THP's mechanism of action on dopamine receptors. Due to a notable scarcity of quantitative data for the dextro-isomer in peer-reviewed literature, this guide extensively details the well-characterized pharmacology of its levo-counterpart, l-Tetrahydropalmatine (l-THP), as a critical point of comparison. It also presents the available qualitative evidence for d-THP's activity and provides detailed experimental protocols for its full characterization.

Stereoselectivity of Tetrahydropalmatine's Action on Dopamine Receptors

Tetrahydropalmatine (B600727) exists as a racemic mixture of two enantiomers: dextro-tetrahydropalmatine (d-THP) and levo-tetrahydropalmatine (l-THP). It is crucial to recognize that the biological activity of these isomers can differ significantly. The l-enantiomer (B50610) is generally considered to be responsible for the majority of the analgesic and neuroleptic effects of the racemic mixture and has been more extensively studied[1]. Evidence suggests that the pharmacokinetic and pharmacodynamic profiles of the two enantiomers are distinct[1]. Therefore, a thorough understanding of the mechanism of action requires separate characterization of each isomer.

Levo-Tetrahydropalmatine (l-THP): A Well-Characterized Dopamine Receptor Antagonist

l-THP is recognized as a non-selective dopamine receptor antagonist, exhibiting activity at D1, D2, and D3 receptor subtypes[2][3][4][5]. Some evidence also suggests that it may act as a partial agonist at the D1 receptor[4]. Its antagonist properties are well-documented, leading to downstream effects characteristic of dopamine receptor blockade.

Quantitative Data: Binding Affinity of l-THP at Dopamine Receptors

The binding affinity of l-THP for dopamine receptors has been determined through radioligand binding assays. The affinity constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors.

| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) | Reference |

| D1 | [3H]SCH 23390 | Not Specified | ~124 | (Wang and Mantsch, 2012) |

| D2 | Not Specified | Not Specified | ~306-388 | (Wang and Mantsch, 2012) |

| D3 | Not Specified | Not Specified | ~1420 | (Wang and Mantsch, 2012) |

Note: The data presented is based on a reference within a review article. The primary source data should be consulted for detailed experimental conditions.

A broad panel screening has also confirmed that l-THP has a high binding affinity for D1, D2, and D3 receptors, with greater than 50% inhibition of radioligand binding at a concentration of 10 µM.

Functional Activity and Downstream Signaling of l-THP

As a dopamine receptor antagonist, l-THP blocks the downstream signaling cascades initiated by dopamine.

-

At D1-like Receptors (D1 and D5): These receptors are coupled to the Gs alpha subunit of the G-protein complex. Agonist binding typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By acting as an antagonist, l-THP prevents this cascade. If l-THP possesses partial agonist activity at D1 receptors, it would weakly stimulate this pathway, and its net effect would depend on the concentration of endogenous dopamine.

-

At D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. As an antagonist, l-THP blocks this inhibition, resulting in a disinhibition of adenylyl cyclase and a subsequent increase in cAMP and PKA activity[6]. This effect has been observed in vivo, where l-THP administration leads to an increase in the phosphorylation of PKA in the caudate-putamen[6].

In vivo studies have demonstrated that l-THP administration increases the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and elevates extracellular dopamine concentrations. This is a classic pharmacological signature of a dopamine receptor antagonist, as blockade of presynaptic D2 autoreceptors leads to increased dopamine synthesis and release.

Signaling Pathway of l-THP at Dopamine Receptors

Dextro-Tetrahydropalmatine (d-THP): An Emerging Profile

In contrast to its levo-isomer, there is a significant lack of published, peer-reviewed quantitative data on the binding affinity and functional activity of d-THP at dopamine receptors. However, some qualitative information and in vivo data provide preliminary insights into its mechanism of action.

Postulated D1 Receptor Preferential Antagonism

Some sources describe d-THP as a dopamine receptor antagonist with a preferential affinity for D1 receptors. This suggests that d-THP may have a different selectivity profile compared to l-THP. If d-THP is indeed a D1-preferential antagonist, it would primarily block the Gs-coupled signaling pathway, leading to a decrease in cAMP production in response to dopamine.

In Vivo Evidence of Dopamine Receptor Antagonism

In vivo studies have shown that d-THP can reverse the apomorphine-induced inhibition of dopaminergic neuron firing in the substantia nigra pars compacta[7]. Apomorphine is a non-selective dopamine receptor agonist, and its inhibitory effect on firing is mediated by D2 autoreceptors. The reversal of this effect by d-THP is consistent with dopamine receptor antagonism[7].

Quantitative Data: Binding Affinity and Functional Activity of d-THP

| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) | Functional Activity (IC50/EC50) | Reference |

| D1 | Not Available | Not Available | Not Available | Not Available | - |

| D2 | Not Available | Not Available | Not Available | Not Available | - |

| D3 | Not Available | Not Available | Not Available | Not Available | - |

Note: While some commercial suppliers describe d-THP as a D1-preferential antagonist, the underlying quantitative data is not provided.

Hypothetical Signaling Pathway of d-THP as a D1-Preferential Antagonist

Based on the available information, a hypothetical signaling pathway for d-THP as a D1-preferential antagonist is presented below.

Experimental Protocols for the Characterization of d-THP

To definitively elucidate the mechanism of action of d-THP, a series of standard pharmacological assays are required. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of d-THP to compete with a known radiolabeled ligand for binding to dopamine receptor subtypes.

Objective: To determine the Ki of d-THP at human D1, D2, and D3 receptors.

Materials:

-

Membrane preparations from cells stably expressing human D1, D2, or D3 receptors.

-

Radioligands: [3H]SCH 23390 (for D1), [3H]Spiperone or [3H]Raclopride (for D2), [3H]7-OH-DPAT (for D3).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of a known antagonist like haloperidol (B65202) or butaclamol).

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of d-THP.

-

Incubation: In each well of a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of d-THP or the non-specific binding determinator.

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of d-THP.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of d-THP that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for Determining Functional Activity (IC50/EC50)

This assay measures the effect of d-THP on adenylyl cyclase activity, which is modulated by dopamine receptors.

Objective: To determine if d-THP is an agonist, partial agonist, or antagonist at D1 and D2 receptors and to quantify its potency (EC50 or IC50).

Materials:

-

CHO or HEK293 cells stably expressing human D1 or D2 receptors.

-

This compound.

-

Dopamine (as a reference agonist).

-

Forskolin (to stimulate adenylyl cyclase in D2 antagonist assays).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture reagents and plates.

Procedure for D1 Receptor (Gs-coupled):

-

Agonist Mode:

-

Plate the D1-expressing cells and incubate with varying concentrations of d-THP.

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using the assay kit.

-

An increase in cAMP indicates agonist activity. Determine the EC50 from the dose-response curve.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of d-THP.

-

Add a fixed, sub-maximal concentration of dopamine (e.g., its EC80).

-

After further incubation, measure the cAMP concentration.

-

A decrease in the dopamine-stimulated cAMP level indicates antagonist activity. Determine the IC50 from the dose-response curve.

-

Procedure for D2 Receptor (Gi-coupled):

-

Agonist Mode:

-

Plate the D2-expressing cells and stimulate adenylyl cyclase with forskolin.

-

Add varying concentrations of d-THP.

-

Measure the cAMP concentration. A decrease in forskolin-stimulated cAMP indicates agonist activity (EC50).

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of d-THP.

-

Add a fixed concentration of dopamine to inhibit forskolin-stimulated cAMP production.

-

Measure the cAMP concentration. A reversal of dopamine's inhibitory effect indicates antagonist activity (IC50).

-

In Vivo Microdialysis for Measuring Extracellular Dopamine

This technique measures the effect of d-THP on dopamine release and metabolism in the brain of a freely moving animal.

Objective: To determine if d-THP alters extracellular dopamine and DOPAC levels in a brain region rich in dopamine receptors, such as the striatum.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for administration (e.g., intraperitoneal injection).

-

HPLC system with electrochemical detection (HPLC-ED) for analyzing dopamine and DOPAC.

Procedure:

-

Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.

-

Drug Administration: Administer d-THP to the animal.

-

Post-treatment Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the dopamine and DOPAC concentrations in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-treatment dopamine and DOPAC levels as a percentage of the baseline levels and analyze the time course of the effects. An increase in both dopamine and DOPAC would be consistent with dopamine receptor antagonism.

Conclusion and Future Directions

The mechanism of action of this compound at dopamine receptors is not yet fully elucidated, with a notable absence of quantitative binding and functional data in the public domain. Preliminary evidence suggests it may act as a dopamine receptor antagonist, with some sources indicating a preference for the D1 receptor subtype. This profile is distinct from its more thoroughly studied levo-isomer, l-THP, which is a non-selective D1/D2/D3 antagonist.

For drug development professionals, the potential D1-preferential antagonism of d-THP is of significant interest, as this selectivity could offer a different therapeutic window and side-effect profile compared to less selective dopamine receptor antagonists.

Future research should prioritize the systematic characterization of d-THP using the standard experimental protocols outlined in this guide. Specifically, determining its binding affinities (Ki) and functional potencies (IC50/EC50) at all dopamine receptor subtypes is essential. Furthermore, head-to-head comparisons with l-THP in these assays will be critical to fully understand the stereoselectivity of its actions. Such studies will provide the necessary foundation for advancing d-THP in preclinical and clinical development for relevant CNS disorders.

References

- 1. Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Unraveling the In Vivo Pharmacological Profile of D-Tetrahydropalmatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (D-THP), the dextrorotatory enantiomer of tetrahydropalmatine (B600727), presents a distinct in vivo pharmacological profile with significant implications for neuroscience research and drug development. While its levorotatory counterpart, L-Tetrahydropalmatine (L-THP), has been more extensively studied for its sedative, analgesic, and anti-addictive properties, D-THP exhibits unique interactions with the central nervous system, particularly within the dopaminergic pathways. This technical guide provides a comprehensive overview of the in vivo pharmacology of D-THP, contrasting it with L-THP where data is available. It includes a summary of its pharmacodynamic and pharmacokinetic properties, detailed experimental methodologies for its assessment, and a discussion of its known signaling pathway interactions. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Tetrahydropalmatine (THP) is an isoquinoline (B145761) alkaloid found in various plant species, notably in the genus Corydalis. It exists as a racemic mixture of two enantiomers: this compound and L-Tetrahydropalmatine. While both enantiomers share a common chemical scaffold, their stereochemistry dictates distinct pharmacological activities. L-THP is a well-documented antagonist of dopamine (B1211576) D1 and D2 receptors, contributing to its sedative and anti-addictive effects observed in numerous preclinical models. In contrast, the in vivo profile of D-THP is less characterized, though emerging evidence suggests a different mode of action within the dopaminergic system. This guide aims to consolidate the current knowledge of D-THP's in vivo pharmacology to inform future research and development efforts.

Pharmacodynamics: Receptor Interactions and In Vivo Effects

The primary mechanism of action for THP enantiomers involves the modulation of the dopaminergic system. However, significant differences exist between the D- and L-forms.

Dopamine Receptor Binding Affinity

While comprehensive binding affinity data for D-THP is limited in publicly available literature, studies on L-THP provide a crucial point of comparison, highlighting the stereoselectivity of these compounds. L-THP acts as an antagonist at dopamine D1, D2, and D3 receptors.[1][2]

Table 1: Dopamine Receptor Binding Affinities (Ki) for L-Tetrahydropalmatine

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | ~124 | [3] |

| Dopamine D2 | ~388 | [3] |

| Dopamine D3 | ~1420 | [3] |

In Vivo Behavioral Effects

Studies on the racemic mixture (dl-THP) and the levo-enantiomer (L-THP) have demonstrated dose-dependent effects on locomotor activity. Low doses of dl-THP (0.5-10 mg/kg) in mice did not significantly alter the number of closed-arm entries in an elevated plus-maze, suggesting a lack of sedative effect at these concentrations.[4] However, higher doses of L-THP have been shown to antagonize hyperactivity induced by psychostimulants like oxycodone and methamphetamine.[5][6]

Table 2: Effect of L-Tetrahydropalmatine on Oxycodone-Induced Hyperactivity in Mice

| L-THP Dose (mg/kg, i.g.) | Oxycodone Dose (mg/kg, s.c.) | Effect on Locomotor Activity | Reference |

| 6.25, 12.5, 18.75 | 5 | Antagonized hyperactivity | [5] |

| 18.75 | 5 | Inhibited development of sensitization | [5] |

| 6.25, 12.5, 18.75 | 5 | Dose-dependently prevented expression of sensitization | [5] |

Note: Quantitative dose-response data specifically for this compound on spontaneous or induced locomotor activity is not well-documented in the reviewed literature.

The CPP paradigm is utilized to assess the rewarding or aversive properties of a compound. In a study evaluating nicotine-induced CPP in mice, a clear distinction between the effects of the THP enantiomers was observed. While L-THP and the racemic mixture (dl-THP) inhibited the rewarding effects of nicotine, D-THP did not show a similar effect.[7] This suggests that D-THP may lack the anti-addictive potential attributed to L-THP in this model.

Table 3: Comparative Effects of THP Enantiomers on Nicotine-Induced Conditioned Place Preference in Mice

| Compound | Effect on Nicotine CPP | Reference |

| L-THP | Inhibition | [7] |

| dl-THP | Inhibition | [7] |

| D-THP | No inhibition | [7] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic studies reveal stereoselective differences in the disposition of THP enantiomers. Following oral administration of the racemic mixture to rats, the plasma concentrations of L-THP are significantly higher than those of D-THP.

Table 4: Pharmacokinetic Parameters of THP Enantiomers in Rats After Oral Administration of rac-THP (40 mg/kg)

| Enantiomer | Cmax (µg/mL) | AUC (0-∞) (µg·h/mL) | Reference |

| (-)-THP (L-THP) | 1.93 ± 0.36 | 6.65 ± 2.34 | |

| (+)-THP (D-THP) | 1.11 ± 0.25 | 2.03 ± 0.45 |

Data presented as mean ± SD.

THP exhibits low oral bioavailability and is subject to rapid clearance.[8] Metabolism occurs primarily through cytochrome P450 enzymes, with stereoselective preferences for different isoforms.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of THP enantiomers revolves around the modulation of dopaminergic neurotransmission.

Effects on Dopaminergic Neurons

In vivo electrophysiology studies have provided insights into the effects of D-THP on the firing activity of dopaminergic neurons in the substantia nigra pars compacta (SNC). D-THP, at a dose of 32 mg/kg, has been shown to reverse the apomorphine-induced inhibition of dopaminergic firing in paralyzed rats.[9] This suggests that D-THP may act to disinhibit these neurons, a mechanism that contrasts with the direct antagonist effects of L-THP at postsynaptic dopamine receptors.

L-THP, on the other hand, acts as a dopamine antagonist and has been shown to increase the extracellular concentration of dopamine and its metabolite DOPAC in the striatum, likely through blockade of presynaptic autoreceptors.[10]

Table 5: Effect of L-Tetrahydropalmatine on Striatal Dopamine and DOPAC Levels in Rats

| L-THP Dose (mg/kg, IP) | Analyte | % of Control (mean ± SEM) | Reference |

| 1 | Extracellular Dopamine | 220 | [10] |

| 1 | Extracellular DOPAC | 155 ± 9 | [10] |

| 5-10 | Post-mortem DOPAC | +250 | [10] |

Signaling Pathways

The antagonism of D2 receptors by L-THP is known to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is thought to play a role in the therapeutic effects of L-THP.

Experimental Protocols

This section outlines the general methodologies for key in vivo experiments used to characterize the pharmacological profile of this compound.

Locomotor Activity Assessment

Objective: To evaluate the effect of D-THP on spontaneous and drug-induced locomotor activity.

Apparatus: Open-field arenas equipped with automated infrared beam detection systems.

Procedure:

-

Habituation: Mice or rats are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Animals are administered D-THP (specify dose, route, and vehicle) or vehicle control. For induced hyperactivity studies, a psychostimulant (e.g., amphetamine, cocaine) is administered at a predetermined time point after D-THP.

-

Data Collection: Immediately after administration, animals are placed in the open-field arenas, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes).

-

Data Analysis: Data is typically analyzed in time bins (e.g., 5-10 minutes) and as a total over the entire session. Statistical analysis is performed using appropriate methods (e.g., ANOVA, t-test).

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of D-THP.

Apparatus: A two- or three-compartment CPP apparatus with distinct visual and tactile cues in each compartment.

Procedure:

-

Pre-conditioning (Baseline): Animals are allowed to freely explore all compartments of the apparatus, and the time spent in each compartment is recorded to determine initial preference.

-

Conditioning: Over several days, animals receive injections of D-THP and are confined to one of the non-preferred compartments, and on alternate days, they receive vehicle injections and are confined to the opposite compartment.

-

Post-conditioning (Test): After the conditioning phase, animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

-

Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a preference (reward), while a significant decrease indicates an aversion.

In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions (e.g., striatum) following D-THP administration.

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: D-THP is administered systemically or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection and Analysis: Dialysate samples continue to be collected and are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine and its metabolites.

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline.

In Vivo Electrophysiology

Objective: To record the firing activity of dopaminergic neurons in the substantia nigra pars compacta (SNC) in response to D-THP.

Procedure:

-

Animal Preparation: Anesthetized animals are placed in a stereotaxic frame.

-

Electrode Placement: A recording electrode is lowered into the SNC to isolate the spontaneous activity of single dopaminergic neurons, which are identified by their characteristic firing patterns (slow, regular, long-duration action potentials).

-

Baseline Recording: A stable baseline firing rate is recorded.

-

Drug Administration: D-THP is administered, and changes in the firing rate and pattern of the neuron are continuously recorded.

-

Data Analysis: The firing rate (spikes/second) and other parameters (e.g., burst firing) are analyzed before and after drug administration.

Conclusion and Future Directions

The in vivo pharmacological profile of this compound is still being elucidated, but current evidence points to a distinct mechanism of action compared to its more thoroughly studied levo-enantiomer. The lack of effect in the nicotine-induced CPP model suggests that D-THP may not share the anti-addictive properties of L-THP. However, its ability to reverse apomorphine-induced suppression of dopaminergic neuron firing indicates a unique modulatory role within the substantia nigra.

Future research should prioritize filling the existing knowledge gaps. Specifically, determining the dopamine receptor binding affinities (Ki values) for D-THP is crucial for a complete pharmacodynamic understanding. Comprehensive dose-response studies on locomotor activity and other behavioral paradigms are needed to fully characterize its in vivo effects. Furthermore, in vivo microdialysis and electrophysiology studies with a focus on quantifying the dose-dependent effects of D-THP on dopamine release and neuronal firing will be instrumental in delineating its precise mechanism of action. A deeper understanding of the enantiomer-specific pharmacology of tetrahydropalmatine will undoubtedly open new avenues for the development of novel therapeutics targeting the dopaminergic system.

References

- 1. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Tetrahydropalmatine's role in modulating dopaminergic pathways

An In-Depth Technical Guide on d-Tetrahydropalmatine's Role in Modulating Dopaminergic Pathways

Executive Summary

This compound (d-THP) is an active alkaloid derived from plants of the Corydalis and Stephania genera. As part of the tetrahydropalmatine (B600727) family of compounds, it is recognized for its interaction with the central nervous system, particularly the dopaminergic pathways. While its levo-isomer, l-THP, has been more extensively studied and characterized as a potent dopamine (B1211576) receptor antagonist, d-THP's specific role remains less defined, with available research suggesting a distinct and potentially less potent pharmacological profile. This guide synthesizes the current understanding of how tetrahydropalmatine, with a necessary focus on the better-documented l-isomer as a comparative model, modulates dopamine signaling. It covers the mechanism of action at D1 and D2 receptors, summarizes quantitative data from key preclinical studies, provides detailed experimental protocols, and illustrates critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a technical overview of THP's interaction with the dopaminergic system.

Introduction to the Dopaminergic System and Tetrahydropalmatine

The dopaminergic system is a critical neuromodulatory network that governs a wide array of physiological functions, including motor control, motivation, reward, and cognitive executive functions.[1] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. The primary mediators of dopamine signaling are G-protein coupled receptors (GPCRs), broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[2] D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels, whereas D2-like receptors couple to Gi/o proteins to inhibit AC and modulate ion channels.[1][3]

Tetrahydropalmatine (THP) is an isoquinoline (B145761) alkaloid that has garnered significant interest for its neuropharmacological properties.[4] Preclinical research points to THP acting as an antagonist at both D1 and D2 dopamine receptors.[4][5] The majority of detailed pharmacological studies have been conducted on the levo-isomer (l-THP) or the racemic mixture (dl-THP). Research explicitly comparing the isomers has indicated that d-THP may not share the same behavioral effects as l-THP, suggesting differences in their interaction with dopaminergic pathways.[6] Therefore, while this guide focuses on d-THP, much of the detailed mechanistic and quantitative data is derived from studies on l-THP and is presented here to provide a comprehensive view of the compound class.

Mechanism of Action at Dopamine Receptors

The primary mechanism by which THP modulates dopaminergic pathways is through direct antagonism of dopamine receptors. L-THP has been identified as an antagonist at D1, D2, and D3 receptors, with some studies suggesting it has a higher affinity for D1 over D2 receptors.[7] This antagonism prevents the endogenous ligand, dopamine, from binding and initiating downstream signaling cascades.

By blocking D2 autoreceptors on presynaptic terminals, l-THP can increase the synthesis and release of dopamine into the synapse.[8] An in vivo study in rats demonstrated that l-THP administration (1 mg/kg, IP) led to a significant increase in extracellular dopamine concentration in the striatum.[8] This effect is characteristic of D2 receptor antagonists.

Dopamine Receptor Signaling Pathways

Dopamine binding to its receptors initiates distinct intracellular signaling cascades. The D1 receptor, upon activation, stimulates the Gs protein, which in turn activates adenylyl cyclase to produce cAMP. cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.[9] Conversely, the D2 receptor activates the Gi protein, which inhibits adenylyl cyclase, reducing cAMP levels.[9] THP, as an antagonist, blocks these initial activation steps.

Quantitative Analysis of Pharmacological Effects

Quantitative data on the effects of THP isomers on the dopaminergic system are crucial for understanding their potency and therapeutic potential. The tables below summarize key findings from preclinical studies, primarily involving l-THP due to the limited availability of data for d-THP.

Table 1: In Vivo Effects of l-THP on Striatal Dopamine Dynamics

| Parameter | Species | Dose & Route | Region | Effect | Reference |

| Extracellular Dopamine | Rat | 1 mg/kg, IP | Striatum | 220% of basal value | [8] |

| Extracellular DOPAC | Rat | 1 mg/kg, IP | Striatum | 155% of basal value | [8] |

| Post-mortem DOPAC | Rat | 5-10 mg/kg | Striatum | +250% increase | [8] |

DOPAC: 3,4-Dihydroxyphenylacetic acid, a primary metabolite of dopamine.

Table 2: Behavioral Effects Mediated by Dopaminergic Modulation

| Behavioral Model | Species | Isomer | Dose & Route | Observed Effect | Reference |

| Nicotine-induced CPP | Mouse | l-THP | 1-10 mg/kg, IP | Dose-dependent attenuation | [6] |

| Nicotine-induced CPP | Mouse | d-THP | N/A | No inhibition observed | [6] |

| Oxycodone-induced Locomotor Activity | Mouse | l-THP | 6.25-18.75 mg/kg, IG | Dose-dependent prevention of sensitization | [10] |

| Ethanol (B145695) Consumption | Mouse | l-THP | N/A | Reduced ethanol consumption | [11] |

| Neuropathic Pain (PSNL) | Mouse | l-THP | 5 mg/kg, IP | 134.4% increase in mechanical threshold | [12] |

| Neuropathic Pain (PSNL) | Mouse | l-THP | 10 mg/kg, IP | 174.8% increase in mechanical threshold | [12] |

CPP: Conditioned Place Preference; PSNL: Partial Sciatic Nerve Ligation; IP: Intraperitoneal; IG: Intragastric.

Key Experimental Protocols

Reproducible and well-defined experimental protocols are fundamental to pharmacological research. Below are detailed methodologies for two key assays used to characterize the interaction of compounds like d-THP with the dopaminergic system.

Protocol: Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a generalized method to determine the binding affinity (Ki) of a test compound (e.g., d-THP) for dopamine D1 or D2 receptors.

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine receptor of interest (e.g., D1 or D2) or homogenize brain tissue rich in these receptors (e.g., striatum).

-

Homogenize cells/tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).[13]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[13]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the total protein concentration (e.g., via BCA assay).[13]

-

-

Competition Binding Assay:

-

Set up the assay in a 96-well plate with a final volume of ~250 µL per well.[13]

-

To each well, add:

-

To determine non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., haloperidol) to a set of control wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.[13]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a sigmoidal inhibition curve.

-

Calculate the IC50 value (the concentration of d-THP that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Protocol: In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol outlines the procedure for measuring changes in extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving rat following d-THP administration.

-

Surgical Implantation:

-

Anesthetize a rat (e.g., Wistar or Sprague-Dawley) and place it in a stereotaxic apparatus.[16]

-

Perform a craniotomy over the target brain region (e.g., striatum).

-

Slowly lower a guide cannula to the desired coordinates and secure it to the skull using dental cement.[16]

-

Allow the animal to recover for several days post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the rat in a behavior box that allows free movement.

-

Gently insert a microdialysis probe (with a semi-permeable membrane of a specific length, e.g., 2-4 mm) through the guide cannula into the striatum.[16]

-

Connect the probe's inlet and outlet tubing to a syringe pump and a fraction collector, respectively.

-

Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0 µL/min).[17]

-

Allow the system to stabilize for 2-3 hours to establish a baseline.

-

Collect several baseline dialysate samples (e.g., every 20 minutes).

-

-

Drug Administration and Sampling:

-

Administer d-THP via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals for several hours post-administration to monitor changes in neurotransmitter levels.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples to quantify the concentrations of dopamine and its metabolites (DOPAC, HVA). High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard and highly sensitive method for this purpose.

-

Express the post-injection concentrations as a percentage of the average baseline concentration to determine the relative change over time.

-

Conclusion and Future Directions

This compound belongs to a class of compounds with clear modulatory effects on the central dopaminergic system, primarily through the antagonism of D1 and D2 receptors. While substantial evidence from its levo-isomer (l-THP) demonstrates significant effects on dopamine release, metabolism, and dopamine-dependent behaviors, the specific pharmacology of d-THP is less understood. The notable finding that d-THP, unlike l-THP, does not inhibit nicotine-induced conditioned place preference highlights a critical stereospecificity in its biological activity.[6] This suggests that d-THP may have a lower affinity for dopamine receptors or interact with them in a functionally different manner.

For drug development professionals, this distinction is paramount. Future research must focus on elucidating the precise binding affinities (Ki) and functional activities of d-THP at all dopamine receptor subtypes. Further in vivo microdialysis and behavioral studies dedicated solely to the d-isomer are required to build a complete pharmacological profile. Understanding the unique properties of d-THP will be essential to determine if it holds any therapeutic potential, either on its own or as part of a racemic mixture, for treating disorders linked to dopaminergic dysfunction.

References

- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]

- 4. caringsunshine.com [caringsunshine.com]

- 5. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Initial Analgesic Studies of Tetrahydropalmatine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research into the analgesic properties of Tetrahydropalmatine (THP). It focuses on the methodologies, quantitative outcomes, and mechanistic insights from initial studies. While THP exists as different isomers, the majority of analgesic research has concentrated on levo-tetrahydropalmatine (l-THP), which is considered the more active component for pain relief.

Introduction to Tetrahydropalmatine (THP)

Tetrahydropalmatine is a prominent isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species and other traditional medicinal plants like Stephania.[1] It has a long history of use in traditional Chinese medicine for its sedative and analgesic effects.[2][3] L-THP, in particular, has been clinically used in China for decades to treat various types of mild pain, including headaches and gastric pain.[4][5] Its unique pharmacological profile, primarily as a dopamine (B1211576) receptor antagonist, has made it a subject of extensive research for its potential in treating chronic pain and other neurological conditions.[3][6]

Analgesic Efficacy in Preclinical Pain Models

Initial studies have demonstrated the potent analgesic and antihyperalgesic effects of THP across various animal models of pain, including neuropathic, inflammatory, and opioid withdrawal-induced pain.

In a mouse model of neuropathic pain induced by partial sciatic nerve ligation (PSNL), l-THP demonstrated significant dose-dependent analgesic effects.[4]

Table 1: Analgesic Effects of l-THP in a Mouse Neuropathic Pain Model

| Dosage (i.p.) | Outcome Measure | Result (% Increase vs. Vehicle) | Citation |

|---|---|---|---|

| 5 mg/kg | Mechanical Threshold | +134.4% | [2][4] |

| 10 mg/kg | Mechanical Threshold | +174.8% | [2][4] |

| 5 mg/kg | Thermal Latency | +49.4% | [2][4] |

| 10 mg/kg | Thermal Latency | +69.2% |[2][4] |

THP has been shown to be effective in rodent models of inflammatory pain, such as that induced by Complete Freund's Adjuvant (CFA) or bee venom.[7][8]

Table 2: Analgesic Effects of THP in a Rat Inflammatory Pain Model

| Pain Model | Dosage (i.p.) | Outcome Measure | Result | Citation |

|---|---|---|---|---|

| CFA-Induced | 5 mg/kg | Mechanical Allodynia & Heat Hyperalgesia | Time-dependent alleviation | [9] |

| CFA-Induced | 10 mg/kg | Mechanical Allodynia & Heat Hyperalgesia | Significant alleviation of pain behaviors | [7][9] |

| Bee Venom | Not Specified | Spontaneous Pain & Hypersensitivity | Attenuation of pain behaviors |[8] |

Studies have also explored l-THP's potential to manage the hyperalgesia associated with opioid withdrawal, a significant challenge in treating opioid use disorder.[10][11]

Table 3: Effects of l-THP on Morphine Withdrawal-Induced Hyperalgesia in Rats

| Dosage (p.o.) | Treatment Schedule | Outcome Measure | Result | Citation |

|---|---|---|---|---|

| 5 mg/kg | Single Dose | Pain Tolerance Score | Significant improvement | [10] |

| 7.5 mg/kg | Single Dose | Pain Tolerance Score | Significant improvement | [10] |

| 5 mg/kg | 7-day Treatment | Recovery to Baseline Pain Sensitivity | Hastened recovery by 61% vs. vehicle |[11] |

Mechanisms of Analgesic Action